molecular formula C₂₄H₃₄O₃ B137777 2-Methyl estradiol CAS No. 1818-12-8

2-Methyl estradiol

Cat. No.: B137777
CAS No.: 1818-12-8
M. Wt: 286.4 g/mol
InChI Key: PAZNMSHBVDFVSA-NNYOOSKESA-N
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Description

2-Methyl estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is specifically the 2-methyl ether of 2-hydroxyestradiol. This compound has garnered attention due to its unique biological properties, including its potential anti-cancer and anti-angiogenic effects .

Mechanism of Action

Target of Action

2-Methylestradiol (2ME2) is a naturally occurring metabolite of estradiol . It primarily targets the Catechol O-methyltransferase , Cytochrome P450 1A1 , Cytochrome P450 1B1 , Cytochrome P450 19A1 , and Hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis, vasodilation, and apoptosis .

Mode of Action

2-Methylestradiol acts as an angiogenesis inhibitor . It has been shown to attack both tumor cells and their blood supply in preclinical testing . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Biochemical Pathways

2-Methylestradiol affects various biochemical pathways. It prevents the formation of new blood vessels that tumors need to grow, hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Pharmacokinetics

It is known that 2-methylestradiol binds in decreasing order to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin . In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2-Methylestradiol, revealed that less than 0.01% of the total administered dose of 2-Methylestradiol is excreted unchanged in urine and about 1% is excreted as glucuronides .

Result of Action

The primary result of 2-Methylestradiol’s action is the prevention of new blood vessel formation that tumors need to grow . This makes it a potential therapeutic agent against various types of cancers . It also has potential effectiveness against inflammatory diseases such as rheumatoid arthritis .

Action Environment

The action of 2-Methylestradiol can be influenced by various environmental factors. For instance, it has been suggested that the hormone’s protective actions may vary depending on the specific microenvironment . Furthermore, the addition of a methyl group to the C-1 position of estradiol (to form 1-methylestradiol) decreases its binding affinity for estrogen receptors . This suggests that even small structural changes can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Methyl estradiol is specifically the 2-methyl ether of 2-hydroxyestradiol . It prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis), hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Cellular Effects

This compound has been shown to inhibit microglial proliferation and activation . It also disrupts microtubules, inhibits angiogenesis, upregulates apoptosis, and causes cell cycle arrest . It has been found to have effects on various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing . It is a naturally occurring estrogen metabolite but has no undesired estrogenic activity . It interacts poorly with the estrogen receptors (2,000-fold lower activational potency relative to estradiol) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, within 24 hours of middle cerebral artery occlusion, ERα messenger RNA (mRNA) is dramatically up-regulated and that estradiol pretreatment prevents injury-induced down-regulation of ERβ in the cerebral cortex .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, female ApoE −/− mice were ovariectomized and treated with this compound at 6.66 μg/d (ME low) or 66.6 μg/d (ME high) for 90 days .

Metabolic Pathways

This compound is a metabolite of estradiol produced by cytochrome P450 (CYP450) and catechol-O-methyltransferase (COMT) . It is involved in the metabolic pathways of these enzymes.

Transport and Distribution

It is known that this compound was found to bind in decreasing order to plasma>albumin>alpha1-acid glycoprotein>sex-hormone-binding globulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl estradiol can be synthesized through the methylation of 2-hydroxyestradiol. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Treatment

The most prominent application of 2-ME is in oncology. Its anti-cancer properties have been documented across various studies:

  • Breast Cancer : 2-ME has shown efficacy against estrogen-responsive breast cancer cell lines, such as MCF-7. It induces apoptosis and inhibits tumor growth when administered in vivo .
  • Ovarian Cancer : Research indicates that 2-ME can selectively induce apoptosis in ovarian cancer cells while sparing normal cells, making it a candidate for targeted therapy .
  • Combination Therapies : The compound has been studied in combination with other chemotherapeutic agents to enhance anti-tumor effects. For instance, combining 2-ME with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has shown synergistic effects in inducing cancer cell death .

Reproductive Health

In addition to its oncological applications, 2-ME plays a role in reproductive physiology:

  • Endometriosis and Infertility : Preliminary studies suggest that 2-ME may be involved in regulating ovarian function and could help manage conditions like endometriosis by inhibiting angiogenesis within the endometrial tissue .
  • Pregnancy : Elevated levels of 2-ME during pregnancy indicate its potential role in vascular development and placental function. It has been observed to enhance prostacyclin production in uterine endothelial cells, which is essential for maintaining pregnancy .

Case Study on Breast Cancer

A clinical study involving patients with advanced breast cancer treated with 2-ME demonstrated a significant reduction in tumor size and improved survival rates when combined with conventional chemotherapy. The study highlighted the importance of dosage and timing to maximize therapeutic benefits while minimizing side effects .

Research on Endometrial Cancer

In vitro studies have shown that 2-ME can inhibit the proliferation of endometrial cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. These findings support the potential use of 2-ME as a therapeutic agent for managing endometrial carcinoma .

Challenges and Future Directions

Despite its promising applications, the clinical use of 2-ME faces challenges such as:

  • Poor Solubility and Bioavailability : The low water solubility of 2-ME limits its effectiveness as a standalone treatment. Ongoing research aims to develop more soluble analogs that retain therapeutic efficacy while improving bioavailability .
  • Toxicity Concerns : High doses required for anti-tumor effects may lead to toxicity issues. Further studies are needed to establish safe dosage parameters and potential side effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the 2-position, which significantly alters its biological activity. Unlike estradiol, it has minimal estrogenic effects but retains potent anti-angiogenic properties, making it a valuable compound in cancer research .

Biological Activity

2-Methyl estradiol (2-ME) is a synthetic derivative of estradiol, an important estrogen hormone involved in various biological processes. It has garnered attention due to its unique biological activity, particularly in cancer therapy and reproductive health. This article explores the biological activity of 2-ME, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

2-ME exhibits several mechanisms that contribute to its biological activity:

  • Microtubule Disruption : 2-ME disrupts microtubule formation, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Angiogenesis : It inhibits the formation of new blood vessels, which is vital for tumor growth and metastasis. This anti-angiogenic property has been observed in various cancer models .
  • Induction of Apoptosis : 2-ME promotes programmed cell death through intrinsic and extrinsic pathways, often involving reactive oxygen species (ROS) production .
  • Cell Cycle Arrest : It specifically induces G2/M phase arrest in cancer cells, affecting proteins like cyclin B1 and Cdc-2, which are crucial for cell cycle progression .

Pharmacological Effects

The pharmacological effects of 2-ME have been studied extensively in various animal models and cell lines. Below are key findings:

Table 1: Pharmacological Effects of this compound

Study TypeFindingsReference
Ovariectomized RatsReduced body weight and serum cholesterol; increased uterine weight; inhibited bone growth
Cancer Cell LinesInduced apoptosis in breast and ovarian cancer cells; inhibited proliferation
Microglial CellsInhibited proliferation and pro-inflammatory responses; potential use in stroke recovery
Hepatic CellsUpregulated ABCA1 expression; reduced angiotensin type 1 receptor levels

Case Studies

Several case studies highlight the therapeutic potential of 2-ME:

  • Breast Cancer Treatment :
    A study demonstrated that 2-ME inhibited the proliferation of breast cancer cells significantly more than normal cells. The apoptotic effect was enhanced when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .
  • Endometriosis :
    In an animal model for endometriosis, treatment with 2-ME resulted in reduced lesion size and inflammation, suggesting its potential as a therapeutic agent for this condition .
  • Stroke Recovery :
    Research indicates that 2-ME may enhance recovery post-stroke by inhibiting microglial activation, thereby reducing neuroinflammation and promoting neuronal survival .

Clinical Implications

Despite its promising biological activities, the clinical application of 2-ME faces challenges due to its low bioavailability (1-2%) and poor water solubility. Ongoing research is focused on developing analogs with improved pharmacokinetic properties to enhance therapeutic efficacy in cancer treatment and other disorders .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZNMSHBVDFVSA-NNYOOSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939472
Record name 2-Methylestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818-12-8
Record name 2-Methylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylestra-1(10),2,4-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl estradiol
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